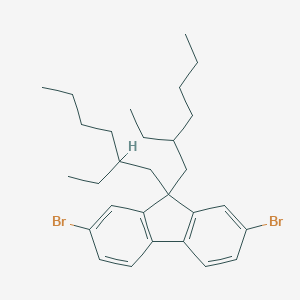

2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene

Vue d'ensemble

Description

2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene is a chemical compound with the molecular formula C29H40Br2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms at the 2 and 7 positions, as well as two 2-ethylhexyl groups at the 9 position. This compound is commonly used in the field of materials science, particularly in the synthesis of organic semiconductors and light-emitting diodes (LEDs) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene typically involves the bromination of 9,9-bis(2-ethylhexyl)fluorene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually require refluxing the mixture to ensure complete bromination .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale bromination reactors and continuous monitoring of reaction parameters to ensure consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are used under basic conditions (e.g., potassium carbonate in water or ethanol).

Major Products

Substitution Products: Depending on the nucleophile, various substituted fluorenes can be obtained.

Coupling Products: Biaryl compounds with extended π-conjugation are typically formed, which are useful in organic electronics.

Applications De Recherche Scientifique

Applications in Organic Electronics

1. Polymer Light Emitting Diodes (PLEDs)

2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene serves as an important intermediate in the synthesis of polyfluorene-based polymers used in PLEDs. These polymers exhibit excellent light-emitting properties due to their conjugated structures, which facilitate efficient charge transport and luminescence.

Case Study:

A study demonstrated that incorporating this compound into polymer matrices improved the electroluminescent efficiency of devices. The resulting PLEDs showed enhanced brightness and reduced turn-on voltage due to improved hole injection capabilities .

2. Organic Photovoltaics (OPVs)

The compound is also utilized in the development of organic photovoltaic cells. Its unique structure allows for effective light absorption and charge separation, which are critical for high-efficiency solar cells.

Case Study:

Research has shown that polymers synthesized from this compound exhibit favorable energy levels for use as hole transport materials (HTMs) in OPVs. These materials contribute to increased power conversion efficiencies by optimizing interfacial charge dynamics .

Applications in Sensors

3. Chemical Sensors

Due to its luminescent properties, this compound is employed in the fabrication of chemical sensors. Its ability to change fluorescence in response to environmental stimuli makes it suitable for detecting various analytes.

Case Study:

A sensor developed using this compound was able to detect volatile organic compounds (VOCs) with high sensitivity. The fluorescence intensity varied significantly with different concentrations of VOCs, demonstrating its potential for real-time monitoring applications .

Applications in Photonics

4. Photonic Devices

The compound's optical properties make it valuable in photonic applications such as waveguides and optical amplifiers. Its high refractive index and transparency in the visible spectrum enable effective light manipulation.

Case Study:

Devices utilizing polymers based on this compound have been shown to enhance signal transmission in optical fibers by reducing scattering losses .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Polymer Light Emitting Diodes (PLEDs) | Used as an intermediate for synthesizing electroluminescent polymers | Improved brightness and efficiency |

| Organic Photovoltaics (OPVs) | Acts as a hole transport material in solar cells | Enhanced power conversion efficiency |

| Chemical Sensors | Utilized for detecting volatile organic compounds | High sensitivity and real-time monitoring |

| Photonic Devices | Employed in waveguides and optical amplifiers | Reduced scattering losses |

Mécanisme D'action

The mechanism by which 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene exerts its effects is primarily through its ability to participate in π-conjugation and electron transport. The presence of bromine atoms and 2-ethylhexyl groups enhances its solubility and processability, making it suitable for solution-based fabrication techniques. The compound interacts with molecular targets such as electron-deficient or electron-rich moieties, facilitating charge transfer and light emission in optoelectronic devices .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,7-Dibromo-9,9-dioctylfluorene

- 2,7-Dibromo-9,9-diphenylfluorene

- 2,7-Dibromo-9,9-bis(4-hexylphenyl)fluorene

Uniqueness

Compared to its analogs, 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene offers a unique combination of solubility, processability, and electronic properties. The 2-ethylhexyl groups provide steric hindrance, reducing aggregation and enhancing the performance of the resulting materials in optoelectronic applications .

Activité Biologique

Chemical Identity and Properties

2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene is a synthetic compound with the molecular formula and a molecular weight of 548.44 g/mol. It is categorized under polymeric monomers and is known for its potential applications in organic electronics and materials science. The compound has a melting point of approximately 48 °C and a boiling point of 559.6 °C at 760 mmHg .

| Property | Value |

|---|---|

| Molecular Formula | C29H40Br2 |

| Molecular Weight | 548.44 g/mol |

| Melting Point | 48 °C |

| Boiling Point | 559.6 °C |

| Density | 1.23 g/cm³ |

| Flash Point | >230 °F |

The biological activity of this compound has been studied primarily in the context of its potential as a fluorescent probe and its interactions within biological systems. The compound's structure allows it to participate in various chemical reactions that can influence cellular processes.

Toxicological Studies

Research indicates that halogenated compounds like this compound may exhibit cytotoxic effects due to their ability to generate reactive oxygen species (ROS) within cells. A study highlighted the compound's moderate bioavailability score of 0.55, indicating potential for absorption in biological systems .

Case Studies

- Fluorescent Probes : In a study focusing on the use of dibromofluorenes as fluorescent probes, researchers demonstrated that the compound could effectively label cellular structures, enhancing imaging techniques in biological research. The fluorescence properties were attributed to the compound's unique electronic structure and solubility characteristics.

- Cell Viability Assays : Another investigation assessed the cytotoxicity of various dibromo derivatives, including this compound, on human cell lines. Results showed that while low concentrations did not significantly affect cell viability, higher concentrations led to increased cell death, likely due to oxidative stress mechanisms.

Table 2: Summary of Biological Activity Findings

| Study Type | Findings |

|---|---|

| Fluorescence Imaging | Effective as a fluorescent probe |

| Cytotoxicity | Moderate cytotoxic effects at high concentrations |

| ROS Generation | Induces oxidative stress in cellular environments |

Propriétés

IUPAC Name |

2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40Br2/c1-5-9-11-21(7-3)19-29(20-22(8-4)12-10-6-2)27-17-23(30)13-15-25(27)26-16-14-24(31)18-28(26)29/h13-18,21-22H,5-12,19-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBUZOZAKDVRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

188201-16-3 | |

| Record name | 9H-Fluorene, 2,7-dibromo-9,9-bis(2-ethylhexyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188201-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10401165 | |

| Record name | 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188200-93-3 | |

| Record name | 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.